molecular formula C28H42N5NaO9S2 B1262086 sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 85960-17-4

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1262086
CAS No.: 85960-17-4
M. Wt: 679.8 g/mol
InChI Key: VEVHCKVFLWYWCN-KJWPAVRRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Combination of imipenem and cilastatin that is used in the treatment of bacterial infections;  cilastatin inhibits renal dehydropeptidase I to prolong the half-life and increase the tissue penetration of imipenem, enhancing its efficacy as an anti-bacterial agent.

Mechanism of Action

Imipenem-cilastatin sodium is a combination of two compounds: imipenem, a carbapenem antibiotic, and cilastatin, a renal dehydropeptidase inhibitor .

Target of Action

The primary target of imipenem is the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial drugs .

Mode of Action

Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The binding of imipenem to PBPs leads to the loss of cell wall integrity and eventually causes cell wall lysis . This process disrupts the normal biochemical pathways of the bacteria, leading to cell death .

Pharmacokinetics

Imipenem is usually administered with cilastatin. Cilastatin inhibits the renal enzyme dehydropeptidase I, which prevents the metabolism of imipenem in the kidneys . This increases the concentration of imipenem in the urinary tract and enhances its antibacterial activity . The pharmacokinetics of both agents are linear across the therapeutic dose range, and no accumulation of these agents occurs for therapeutic regimens .

Result of Action

The result of imipenem’s action is the rapid death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, imipenem causes the bacteria to become structurally unstable and lyse .

Action Environment

The stability of imipenem-cilastatin sodium can be influenced by environmental factors such as oxygen and water content . For example, the stability of the compound can be improved by controlling the headspace oxygen levels and the free water content . Additionally, the shape and size of imipenem and cilastatin sodium particles can also affect the stability of the compound .

Properties

IUPAC Name

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11+;6-,7-,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHCKVFLWYWCN-KJWPAVRRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N5NaO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92309-29-0 (Parent)
Record name Cilastatin sodium mixture with Imipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60873393
Record name Imipenem-cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85960-17-4
Record name Cilastatin sodium mixture with Imipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipenem-cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Customer
Q & A

Q1: How does imipenem exert its antibacterial effect?

A1: Imipenem, like other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for peptidoglycan cross-linking, a critical step in cell wall formation. [] This disruption of the bacterial cell wall leads to cell death. []

Q2: What makes imipenem effective against a broad range of bacteria?

A2: Imipenem exhibits high affinity for a wide variety of PBPs found in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity. [] Additionally, it is stable against hydrolysis by most beta-lactamases, enzymes produced by some bacteria that confer resistance to other beta-lactam antibiotics. []

Q3: What is the role of cilastatin sodium in the imipenem-cilastatin sodium combination?

A3: Cilastatin sodium itself has no antibacterial activity. [] It specifically inhibits dehydropeptidase-I, an enzyme found on the brush border of renal tubular cells. [, ] This enzyme is responsible for the rapid metabolism of imipenem in the kidneys. [] By inhibiting dehydropeptidase-I, cilastatin sodium prevents imipenem degradation, thereby increasing its concentration in the urine and enhancing its therapeutic efficacy. [, ]

Q4: What is the molecular formula and weight of imipenem-cilastatin sodium?

A4: Imipenem: C12H17N3O4S, Molecular Weight: 300.36 g/mol

    Cilastatin: C16H26N2O5S, Molecular Weight: 358.46 g/mol

Q5: Are there compatibility issues when administering imipenem-cilastatin sodium with other drugs via Y-site administration?

A6: Yes, compatibility issues have been reported. Studies simulating Y-site administration have shown that imipenem-cilastatin sodium is incompatible with several drugs, including amphotericin B deoxycholate, liposomal amphotericin B, digoxin, esomeprazole sodium, furosemide, levofloxacin, and micafungin sodium. [] Incompatibilities were primarily marked by precipitation, a positive Tyndall beam test, and increased turbidity. []

Q6: How does the administration route of imipenem-cilastatin sodium impact its pharmacokinetic profile?

A7: Intravenous administration of imipenem-cilastatin sodium results in rapid attainment of therapeutic drug levels in the bloodstream. [] The sustained-release intramuscular formulation, while offering a longer duration of action, yields lower peak concentrations compared to intravenous administration. []

Q7: What is the clinical significance of the sustained-release intramuscular formulation of imipenem-cilastatin sodium?

A8: This formulation offers a practical advantage for patients who can be treated in an outpatient setting or at home, potentially reducing the need for hospitalization and its associated costs. [] It provides sustained therapeutic drug levels, which is particularly important for beta-lactam antibiotics, as their efficacy is thought to be more dependent on the duration of time drug concentrations remain above the minimum inhibitory concentration (MIC) rather than on achieving high peak levels. []

Q8: What are the most common bacterial species isolated in nosocomial infections, and how effective is imipenem-cilastatin sodium against them?

A9: Gram-negative bacilli, particularly Klebsiella pneumoniae, are predominantly implicated in nosocomial lower respiratory tract infections. [] Studies show that imipenem demonstrates high efficacy against these pathogens. []

Q9: How does the emergence of carbapenem-resistant bacteria impact the clinical use of imipenem-cilastatin sodium?

A10: The increasing prevalence of carbapenem-resistant bacteria, particularly extensively drug-resistant Acinetobacter baumannii and Klebsiella pneumoniae, poses a significant clinical challenge. [] These resistant strains often exhibit limited treatment options, highlighting the need for new therapeutic strategies and emphasizing the importance of antimicrobial stewardship to combat the spread of resistance. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.